N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.08374688 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide, is a derivative of thiazole and indole . Thiazole derivatives have been found to bind with high affinity to multiple receptors , and indole derivatives have shown clinical and biological applications . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Thiazole and indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole and indole derivatives have been found to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are essential for maintaining oxidative balance within cells . The compound’s interaction with these enzymes enhances their activity, thereby contributing to its antioxidant properties. Additionally, it has been observed to inhibit certain microbial enzymes, leading to its antimicrobial effects .
Cellular Effects
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress response and inflammation . The compound modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. Furthermore, it impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and survival under stress conditions .
Molecular Mechanism
The molecular mechanism of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes like SOD and GSH-Px, enhancing their catalytic efficiency . It also inhibits microbial enzymes by binding to their active sites, thereby preventing their normal function . These interactions result in the modulation of gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its antioxidant and antimicrobial effects persist over time, although there may be a gradual decrease in potency due to potential degradation products . These findings suggest that the compound maintains its biochemical activity over time, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and antimicrobial effects without noticeable toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as SOD and GSH-Px, which play key roles in oxidative stress response . The compound’s interaction with these enzymes enhances their activity, leading to increased metabolic flux through antioxidant pathways. Additionally, it may influence the levels of certain metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to sites such as the mitochondria and nucleus enables it to modulate key cellular processes, including oxidative stress response and gene expression .
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-16(20-17(23)15-8-5-9-24-15)22(21-12)18-19-14(11-25-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXEERKSCMXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.